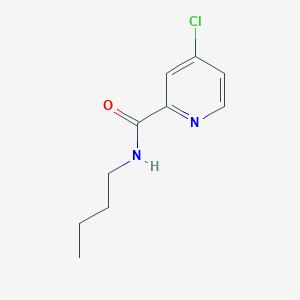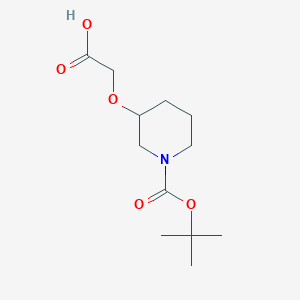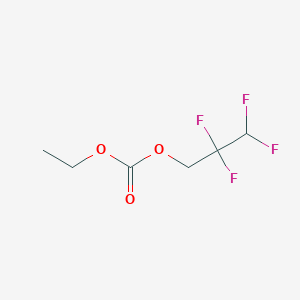
2-Bromo-3-hydroxypyridine 1-oxide hydrobromide
Übersicht
Beschreibung
2-Bromo-3-hydroxypyridine 1-oxide hydrobromide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. It is a useful reagent for the hydroboration-Suzuki cross coupling of unsaturated amino acids with application to the synthesis of the derivatives of natural product pyrimine .
Synthesis Analysis
2-Bromo-3-hydroxypyridine has been used in the preparation of 2-bromo-4,6-diiodo-3-pyridinol . It has also been used in the total synthesis of pterocellin A by reacting with kojic acid .Molecular Structure Analysis
The molecular structure of this compound has been studied using both DFT and HF methods . The molecular structures of the title compound have been optimized . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
2-Bromo-3-hydroxypyridine is used to produce 2-bromo-4,6-diiodo-3-pyridinol . It is also used in azo dyes and in the synthesis of pterocellin A by reacting with kojic acid .Physical And Chemical Properties Analysis
The empirical formula of this compound is C5H5Br2NO2. Its molecular weight is 270.91 g/mol. The melting point of 2-Bromo-3-hydroxypyridine is 185-188 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Chelation and Metal Ion Interaction
Hydroxypyridinones, to which 2-Bromo-3-hydroxypyridine 1-oxide hydrobromide is related, are recognized for their efficient chelating properties, particularly towards metal ions like aluminum (Al) and iron (Fe). These compounds have been explored for their potential medical applications as metal chelators. They exhibit a high affinity for trivalent metal ions (M3+), suggesting their utility in treating conditions related to metal ion accumulation. The chelating ability of hydroxypyridinones highlights their importance in developing treatments for diseases associated with metal ion dysregulation, such as Alzheimer's disease and other neurodegenerative conditions where metal ion homeostasis is affected (Santos, 2002).
Pharmacological Activities
Hydroxypyridinone derivatives, including structures similar to this compound, have been systematically reviewed for their wide range of pharmacological activities. These activities include antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, antioxidant, anticonvulsant, and anti-diabetic effects. The diverse pharmacological properties of these compounds underscore their potential as scaffolds for drug development. Their structure-activity relationships (SAR), mechanisms of action, and interaction with biological targets provide a foundation for the development of new therapeutic agents (He, Fan, Peng, & Wang, 2021).
Environmental Remediation
In the context of environmental science, hydroxypyridinone derivatives have shown promise in applications related to environmental remediation, particularly in the treatment of water and wastewater. Their ability to act as ligands for metal ions makes them valuable in processes aimed at removing toxic metal ions from water, thus contributing to the purification and treatment of contaminated water sources. This application is crucial in addressing the challenges posed by industrial pollution and ensuring the safety of water for consumption and use in various sectors (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Wirkmechanismus
Target of Action
The primary target of “2-Bromo-3-hydroxypyridine 1-oxide hydrobromide” is bromodomains . Bromodomains are protein domains that recognize and bind to acetylated lysine residues, playing a crucial role in gene regulation .
Mode of Action
The compound interacts with its targets, the bromodomains, through molecular docking . The molecular structures of the compound have been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The compound’s interaction with the bromodomains results in changes in the molecular electrostatic potential (MEP), electron localization function (ELF), and localized orbital locator (LOL) .
Biochemical Pathways
The compound affects the biochemical pathways associated with gene regulation. By inhibiting bromodomains, it can potentially alter the expression of genes regulated by these proteins . .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to changes in gene expression due to the inhibition of bromodomains . These changes can potentially influence various biological processes regulated by the affected genes.
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, the compound’s UV-visible spectrum can vary in different solvents . .
Biochemische Analyse
Biochemical Properties
2-Bromo-3-hydroxypyridine 1-oxide hydrobromide plays a crucial role in biochemical reactions, particularly as an inhibitor of bromodomains. Bromodomains are protein domains that recognize acetylated lysine residues, which are important in the regulation of gene expression. The compound interacts with these bromodomains, inhibiting their function and thereby affecting gene expression . Additionally, this compound interacts with various enzymes and proteins, influencing their activity and stability.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . Furthermore, it impacts cellular metabolism by interacting with metabolic enzymes, altering their activity and the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the activity of bromodomains by binding to their acetyl-lysine recognition sites, preventing them from interacting with acetylated histones . This inhibition leads to changes in gene expression and cellular function. Additionally, the compound can modulate enzyme activity by binding to their active sites, either inhibiting or activating them depending on the context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate gene expression and enzyme activity without causing significant toxicity . At higher doses, it can induce toxic effects, including cell death and tissue damage. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for cellular metabolism, influencing the levels of metabolites and the overall metabolic flux . The compound can affect pathways related to energy production, biosynthesis, and detoxification, highlighting its broad impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation within specific cellular compartments. Understanding these transport mechanisms is important for predicting the compound’s effects and optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. This localization is crucial for its function, as it ensures that the compound interacts with the appropriate biomolecules and pathways.
Eigenschaften
IUPAC Name |
2-bromo-1-oxidopyridin-1-ium-3-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2.BrH/c6-5-4(8)2-1-3-7(5)9;/h1-3,8H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRPRBLKUIMQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C([N+](=C1)[O-])Br)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662789 | |
| Record name | 2-Bromo-1-oxo-1lambda~5~-pyridin-3-ol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188265-57-7 | |
| Record name | 2-Bromo-1-oxo-1lambda~5~-pyridin-3-ol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



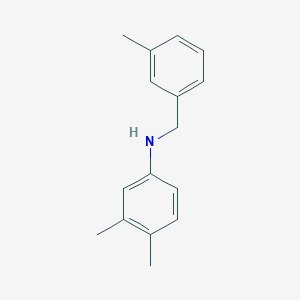

![tert-butyl 6-cyano-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1437989.png)

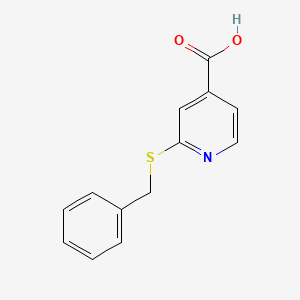
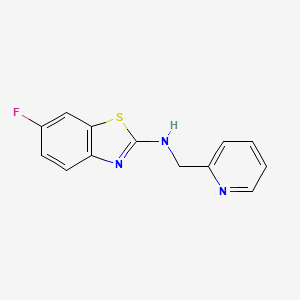
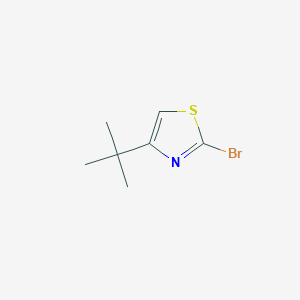
![4-{[(4-Fluorobenzyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B1437995.png)
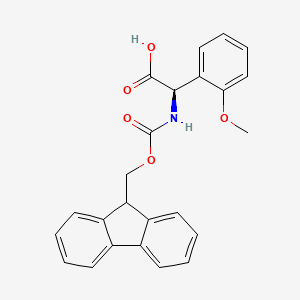
amine hydrochloride](/img/structure/B1437997.png)
